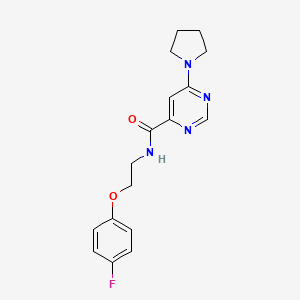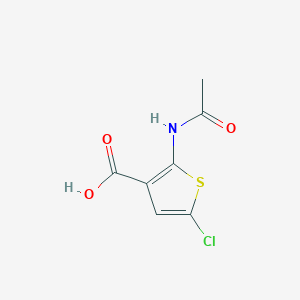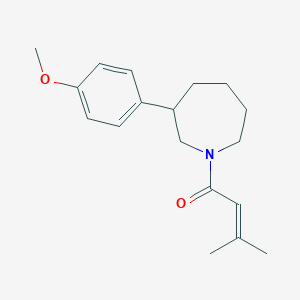
N-(2-(4-fluorophenoxy)ethyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-fluorophenoxy)ethyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "compound X" in scientific literature.
科学的研究の応用
Met Kinase Inhibitors
Compounds structurally related to "N-(2-(4-fluorophenoxy)ethyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide" have been explored for their potential as Met kinase inhibitors, demonstrating significant in vivo efficacy and favorable pharmacokinetic profiles, leading to advancements into clinical trials. These inhibitors show promising antitumor activity in specific cancer models, highlighting their potential for cancer therapy (Schroeder et al., 2009).
Antibacterial Agents
Research on pyridonecarboxylic acids and their analogues, including structures with pyrrolidinyl substituents, has shown significant antibacterial activity. These compounds are more active than some existing antibiotics, indicating their potential as new antibacterial agents, with detailed structure-activity relationships providing insights for further drug development (Egawa et al., 1984).
Fluoroionophores and Metal Detection
Studies have developed fluoroionophores based on diamine-salicylaldehyde derivatives for specific metal cation detection, including Zn^2+ and Cd^2+, in various solutions and potentially in cellular environments. This research underscores the potential application of similar compounds in metal sensing and bioimaging (Hong et al., 2012).
Photophysical and Material Applications
Novel perylene diimide derivatives with phenoxy and pyrrolidinyl substituents have been synthesized, showing unique photophysical, thermal, and structural properties. Such compounds offer potential applications in organic electronics and photonics due to their solubility, stability, and absorption characteristics (Ozser et al., 2017).
特性
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c18-13-3-5-14(6-4-13)24-10-7-19-17(23)15-11-16(21-12-20-15)22-8-1-2-9-22/h3-6,11-12H,1-2,7-10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMSWRGUVOPWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)C(=O)NCCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-fluorophenoxy)ethyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrolo[2,3-b]pyridine-3-ethanol](/img/structure/B2696524.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2696525.png)

![3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-amine](/img/structure/B2696528.png)
![N-(4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2696529.png)

![3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2696534.png)
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-chlorobenzoate](/img/structure/B2696536.png)
![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-chlorobenzenecarboxylate](/img/structure/B2696537.png)




